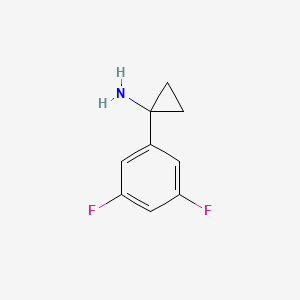

1-(3,5-Difluorophenyl)cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Difluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9F2N. It is characterized by a cyclopropane ring attached to a 3,5-difluorophenyl group and an amine group. This compound has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3,5-difluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various cyclopropylamines.

Substitution: Formation of substituted phenylcyclopropanamines.

Aplicaciones Científicas De Investigación

1-(3,5-Difluorophenyl)cyclopropanamine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

Comparación Con Compuestos Similares

2-(3,4-Difluorophenyl)cyclopropanamine: Similar in structure but with different fluorine substitution patterns.

1-(3,5-Difluorophenyl)methylcyclopropanamine: Contains a methyl group instead of an amine group on the cyclopropane ring.

Uniqueness: 1-(3,5-Difluorophenyl)cyclopropanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3 and 5 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from other cyclopropanamine derivatives .

Actividad Biológica

1-(3,5-Difluorophenyl)cyclopropanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9F2N

- Molecular Weight : 175.17 g/mol

- CAS Number : 1208389-30-3

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions using difluorobenzyl derivatives. Various synthetic routes have been explored, including:

- Cyclopropanation Reactions : Utilizing diazo compounds or transition metal catalysts.

- Asymmetric Synthesis : Achieving enantiomerically pure forms through chiral catalysts.

Biological Activity

This compound exhibits several notable biological activities:

- Antidepressant Properties : Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating depression and anxiety disorders .

- Anticancer Activity : Preliminary studies show that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, possibly through apoptosis induction.

- Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antibacterial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | SSRI-like activity | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against specific bacteria |

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Serotonin Receptors : The compound's structure allows it to bind selectively to serotonin transporters, enhancing serotonin levels in the synaptic cleft.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that this compound significantly reduced depressive-like behaviors compared to control groups. The results indicated a marked increase in serotonin levels post-treatment, supporting its potential as an antidepressant.

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by approximately 40% after 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways .

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDWBHMZTHGWAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC(=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.